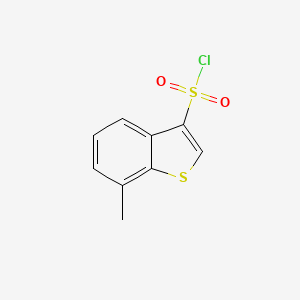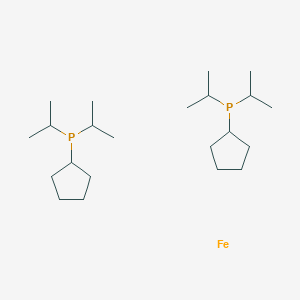
cyclopentyl-di(propan-2-yl)phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-di(propan-2-yl)phosphan;Eisen ist eine komplexe Organophosphinverbindung, die in der Chemie großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Cyclopentylring und Di(propan-2-yl)phosphanliganden umfasst, die an ein Eisenzentrum koordiniert sind. Es wird oft in verschiedenen katalytischen Prozessen verwendet und findet sowohl in der akademischen Forschung als auch in industriellen Umgebungen Anwendung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cyclopentyl-di(propan-2-yl)phosphan;Eisen erfolgt typischerweise durch Reaktion von Cyclopentylphosphin mit Eisensalzen unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Verwendung von Grignard-Reagenzien, bei der die entsprechenden Chlorphosphine mit Organomagnesiumverbindungen reagieren, um die gewünschten Phosphinliganden zu bilden . Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um Oxidation und andere Nebenreaktionen zu verhindern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Cyclopentyl-di(propan-2-yl)phosphan;Eisen großtechnische Reaktionen mit ähnlichen Synthesewegen beinhalten. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei oft fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie eingesetzt werden, um das Endprodukt zu isolieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl-di(propan-2-yl)phosphane;iron typically involves the reaction of cyclopentyl phosphine with iron salts under controlled conditions. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired phosphine ligands . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cyclopentyl-di(propan-2-yl)phosphan;Eisen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Phosphinoxide zu bilden.
Reduktion: Sie kann reduziert werden, um Spezies mit niedrigerem Oxidationszustand zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Ligand-Austauschreaktionen beinhalten oft die Verwendung anderer Phosphine oder stickstoffbasierter Liganden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt Oxidation typischerweise zu Phosphinoxiden, während Substitutionsreaktionen eine Vielzahl von Eisen-Phosphin-Komplexen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-di(propan-2-yl)phosphan;Eisen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Mechanismus, durch den Cyclopentyl-di(propan-2-yl)phosphan;Eisen seine Wirkung entfaltet, beinhaltet die Koordination der Phosphinliganden an das Eisenzentrum. Diese Koordination ermöglicht verschiedene katalytische Prozesse, indem Übergangszustände stabilisiert und Aktivierungsenergien gesenkt werden. Die beteiligten molekularen Ziele und Pfade hängen von der spezifischen Reaktion ab, die katalysiert wird, beinhalten aber im Allgemeinen Wechselwirkungen mit Substraten am Metallzentrum .
Wirkmechanismus
The mechanism by which cyclopentyl-di(propan-2-yl)phosphane;iron exerts its effects involves the coordination of the phosphine ligands to the iron center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve interactions with substrates at the metal center .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,1’-Bis(di-i-propylphosphino)ferrocen: Diese Verbindung hat eine ähnliche Struktur, enthält aber anstelle eines Cyclopentylrings eine Ferrocen-Einheit.
1,1’-Bis(di-tert-butylphosphino)ferrocen: Eine weitere verwandte Verbindung mit tert-Butylgruppen anstelle von Propan-2-yl-Gruppen.
Einzigartigkeit
Cyclopentyl-di(propan-2-yl)phosphan;Eisen ist aufgrund seiner spezifischen Ligand-Anordnung und des Vorhandenseins des Cyclopentylrings einzigartig, der besondere sterische und elektronische Eigenschaften verleiht. Diese Eigenschaften machen es besonders effektiv in bestimmten katalytischen Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so gut funktionieren .
Eigenschaften
Molekularformel |
C22H46FeP2 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
cyclopentyl-di(propan-2-yl)phosphane;iron |
InChI |
InChI=1S/2C11H23P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*9-11H,5-8H2,1-4H3; |
InChI-Schlüssel |
XUUUHBFNNJSDAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



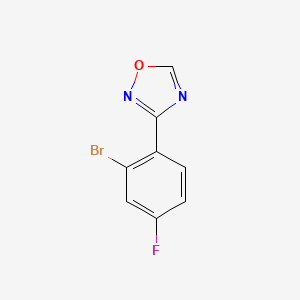
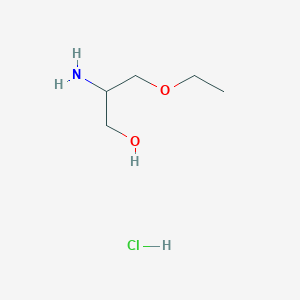
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
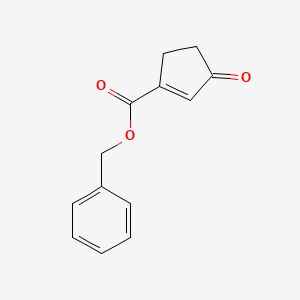
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
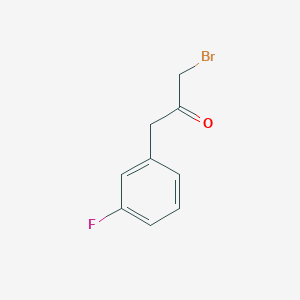
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
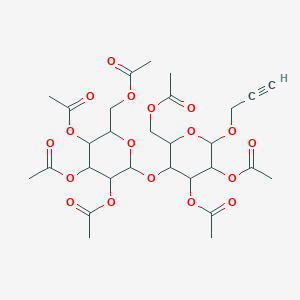
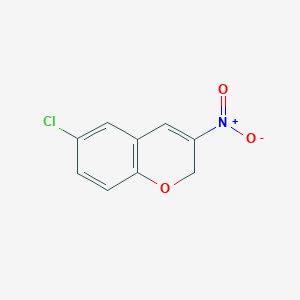

![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
